molecular formula C6H12Se B14348869 3-Methyl-1-(methylselanyl)but-2-ene CAS No. 92976-68-6

3-Methyl-1-(methylselanyl)but-2-ene

Cat. No.: B14348869
CAS No.: 92976-68-6
M. Wt: 163.13 g/mol
InChI Key: QILGBTCNBCRKOO-UHFFFAOYSA-N
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Description

3-Methyl-1-(methylselanyl)but-2-ene is an organic compound characterized by the presence of a selenium atom attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(methylselanyl)but-2-ene can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-en-1-ol with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the selenium atom on the carbon backbone.

Industrial Production Methods

Industrial production of this compound may involve the large-scale reaction of 3-methylbut-2-en-1-ol with methylselenol using continuous flow reactors. This method ensures a consistent and high-yield production of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(methylselanyl)but-2-ene undergoes several types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The methylselanyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Functionalized butene derivatives with various substituents.

Scientific Research Applications

3-Methyl-1-(methylselanyl)but-2-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups.

    Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of selenium-containing polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism by which 3-Methyl-1-(methylselanyl)but-2-ene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and stability. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(methylthio)but-2-ene: Contains a sulfur atom instead of selenium.

    3-Methyl-1-(methylselanyl)pent-2-ene: Similar structure but with an additional carbon atom in the backbone.

    3-Methyl-1-(methylselanyl)but-1-ene: Positional isomer with the double bond at a different location.

Uniqueness

3-Methyl-1-(methylselanyl)but-2-ene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and carbon analogs

Properties

CAS No.

92976-68-6

Molecular Formula

C6H12Se

Molecular Weight

163.13 g/mol

IUPAC Name

3-methyl-1-methylselanylbut-2-ene

InChI

InChI=1S/C6H12Se/c1-6(2)4-5-7-3/h4H,5H2,1-3H3

InChI Key

QILGBTCNBCRKOO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC[Se]C)C

Origin of Product

United States

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